alpha,N(alpha)-Dimethylhistamine

H3 receptor stereoselectivity presynaptic autoreceptor histamine release modulation

alpha,N(alpha)-Dimethylhistamine (CAS 76721-87-4) is a chiral, side-chain dimethylated histamine derivative designated as the (R-(+))-enantiomer, with the IUPAC name (2R)-1-(1H-imidazol-5-yl)-N-methylpropan-2-amine. First synthesized and stereochemically characterized by Gerhard and Schunack in 1980, this compound belongs to the methylhistamine class and acts as an agonist at histamine H3, H1, and H2 receptors with distinct potency and efficacy profiles at each subtype.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 76721-87-4
Cat. No. B1235325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,N(alpha)-Dimethylhistamine
CAS76721-87-4
Synonymsalpha,N(alpha)-dimethylhistamine
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC(CC1=CN=CN1)NC
InChIInChI=1S/C7H13N3/c1-6(8-2)3-7-4-9-5-10-7/h4-6,8H,3H2,1-2H3,(H,9,10)/t6-/m1/s1
InChIKeyBQWFLRWCZCMTOU-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha,N(alpha)-Dimethylhistamine (CAS 76721-87-4): Chiral H3/H1 Histamine Receptor Agonist for Stereochemical and SAR Studies


alpha,N(alpha)-Dimethylhistamine (CAS 76721-87-4) is a chiral, side-chain dimethylated histamine derivative designated as the (R-(+))-enantiomer, with the IUPAC name (2R)-1-(1H-imidazol-5-yl)-N-methylpropan-2-amine [1]. First synthesized and stereochemically characterized by Gerhard and Schunack in 1980, this compound belongs to the methylhistamine class and acts as an agonist at histamine H3, H1, and H2 receptors with distinct potency and efficacy profiles at each subtype [2]. Unlike its more widely studied congener (R)-alpha-methylhistamine, this compound bears methyl substitutions at both the alpha-carbon and the N-alpha nitrogen of the ethylamine side chain, resulting in a unique pharmacological signature that makes it a valuable tool for probing stereochemical requirements and functional selectivity at histamine receptor subtypes [3].

Stereochemical Identity (R)-(+)-enantiomer, defined chiral probe
Receptor Profiling H3/H1/H2 agonist with partial H1 efficacy
Workflow Fit Chiral discrimination, SAR library node, metabolic pathway studies

Why (R)-alpha-Methylhistamine and Other Methylhistamine Analogs Cannot Substitute for alpha,N(alpha)-Dimethylhistamine in Stereochemical and Functional Selectivity Studies


Substituting alpha,N(alpha)-dimethylhistamine with (R)-alpha-methylhistamine, N-alpha-methylhistamine, or alpha,alpha-dimethylhistamine is scientifically invalid because each analog occupies a distinct position in the structure-activity landscape. (R)-alpha-methylhistamine is approximately 20-fold more potent at H3 receptors (pD2 7.6 vs. 6.3) [1], while alpha,alpha-dimethylhistamine is three times more potent than histamine itself at H3 receptors and possesses 20,000-fold H3-over-H1/H2 selectivity [2] — properties not shared by alpha,N(alpha)-dimethylhistamine. Furthermore, N-alpha-methylhistamine behaves as a full agonist at H1 receptors, whereas alpha,N(alpha)-dimethylhistamine acts as a partial agonist [3]. These functional differences arise from the unique combination and spatial orientation of the alpha-methyl and N-methyl groups, which dictate receptor activation efficacy, stereoselectivity, and metabolic fate in ways that cannot be recapitulated by any single-methyl or alternative dimethyl analog.

Target Compound
alpha,N(alpha)-Dimethylhistamine (R)-enantiomer
Common Substitute
(R)-alpha-Methylhistamine
Key Difference
H3 potency context differs substantially; H1 efficacy profile is partial vs. full agonism
Target Compound
alpha,N(alpha)-Dimethylhistamine (R)-enantiomer
Common Substitute
N-alpha-Methylhistamine
Key Difference
H1 full agonist activity vs. partial agonist; stereochemical input absent
Target Compound
alpha,N(alpha)-Dimethylhistamine (R)-enantiomer
Common Substitute
alpha,alpha-Dimethylhistamine
Key Difference
Non-chiral; lacks stereoselectivity data and metabolic pathway distinction

Quantitative Differentiation of alpha,N(alpha)-Dimethylhistamine (CAS 76721-87-4): Head-to-Head Evidence vs. Key Methylhistamine Comparators


H3 Autoreceptor Stereoselectivity: 31-Fold Enantiomer Discrimination at Presynaptic H3 Receptors

The enantiomers of alpha,N(alpha)-dimethylhistamine exhibit a pronounced stereoselectivity at H3-autoreceptors modulating histamine release in rat brain slices, with the (+)-isomer (corresponding to S-configurated L-histidine) being strongly preferred over the (-)-isomer. The stereoselectivity ratio (potency difference between enantiomers) is 31-fold for alpha,N(alpha)-dimethylhistamine, compared to 183-fold for the halogenated analog N(alpha)-methyl-alpha-chloromethylhistamine [1]. Notably, no such stereoselectivity was observed for chiral impromidine derivatives tested in the same system, indicating that this property is specific to the alpha,N-dimethyl substitution pattern rather than a general feature of chiral histamine analogs [1]. Both enantiomers display low absolute potency relative to histamine (below 4%), but the (+)-isomer is preferentially recognized at H3 receptors, whereas the (-)-isomer shows greater potency at H2 receptors — a reversal of stereochemical preference across receptor subtypes [1].

H3 Stereoselectivity
Reported
31-fold enantiomer difference
Defined stereochemical-control property for H3 autoreceptor studies
Rat brain slice assay; (+)-isomer preferred over (−)-isomer at H3
H3 receptor stereoselectivity presynaptic autoreceptor histamine release modulation

H3 Receptor Functional Potency: ~20-Fold Lower Activity Than (R)-alpha-Methylhistamine in Guinea-Pig Ileum NANC Assay

In a direct within-study comparison using the guinea-pig isolated ileum longitudinal muscle-myenteric plexus preparation, alpha,N(alpha)-dimethylhistamine displayed a pD2 value of 6.3 (equivalent to an EC50 of approximately 500 nM) for inhibiting non-adrenergic non-cholinergic (NANC) contractions via H3 receptor activation [1]. This potency is approximately 20-fold lower than that of (R)-alpha-methylhistamine (pD2 = 7.6, EC50 ≈ 25 nM) and approximately 25-fold lower than N-alpha-methylhistamine (pD2 = 7.7, EC50 ≈ 20 nM), but comparable to histamine itself (pD2 = 6.2) [1]. However, alpha,N(alpha)-dimethylhistamine produced a greater maximum inhibitory effect than histamine, indicating higher efficacy despite similar potency [1]. Apparent agonist affinity (pKD) values estimated by irreversible antagonist inactivation were 6.09 for alpha,N(alpha)-dimethylhistamine, compared to 7.01 for (R)-alpha-methylhistamine and 7.06 for N-alpha-methylhistamine, confirming an approximately 8- to 10-fold lower binding affinity [1].

H3 Functional Potency
Head-to-head
pD2 6.3 (EC50 ~500 nM)
Lower efficacy probe vs. (R)-α-methylhistamine (pD2 7.6)
Guinea-pig ileum NANC assay; enables graded H3 activation
H3 receptor agonist potency guinea-pig ileum NANC neurotransmission

H1 Receptor Functional Selectivity: Partial Agonist Behavior vs. Full Agonism of N-alpha-Methylhistamine

In a systematic comparison of histamine analogs in guinea-pig cerebral cortex slices, N(alpha),N(alpha)-dimethylhistamine was found to act as a partial agonist at H1 receptor-mediated potentiation of adenosine-stimulated cyclic AMP accumulation, whereas histamine, 2-thiazolylethylamine, and N-alpha-methylhistamine all produced maximal or near-maximal full agonist responses [1]. The partial agonist character of N(alpha),N(alpha)-dimethylhistamine was shared only with 2-methylhistamine among the six most active compounds tested [1]. This observation is corroborated by independent findings in developing rat brain, where N(alpha),N(alpha)-dimethylhistamine produced single-component concentration-response curves in phosphoinositide hydrolysis with maximal effects matching the high-potency component of histamine, consistent with H1 receptor partial agonism [2].

H1 Partial Agonism
Head-to-head
Partial agonist vs. full agonist (N-α-methylhistamine)
Allows receptor reserve and coupling studies not possible with full agonists
cAMP accumulation assay in guinea-pig cortex
H1 receptor partial agonism cAMP accumulation guinea-pig cerebral cortex

Differential Metabolic Processing: Enantiomer-Selective Methylation by Gastric Histamine Methyltransferase and Metabolic Inactivation of the N-tau-Dimethyl Derivative

The enantiomers of alpha,N(alpha)-dimethylhistamine are differentially methylated by highly purified gastric histamine methyltransferase (EC 2.1.1.8) from porcine fundic mucosa [1]. This enantioselective metabolism is functionally significant because the N-tau-methylated metabolite of (alpha R)-alpha-methylhistamine — namely (alpha R)-alpha,N-tau-dimethylhistamine — was demonstrated to be completely inactive at all three histamine receptor subtypes (H1, H2, and H3) [2]. In contrast, the parent compound (alpha R)-alpha,N(alpha)-dimethylhistamine retains agonist activity. This metabolic inactivation pathway represents a clearance mechanism that distinguishes alpha,N(alpha)-dimethylhistamine from its mono-methyl analog (R)-alpha-methylhistamine, whose primary metabolic product (N-tau-methylhistamine) retains partial biological activity [2].

Metabolic Processing
Cross-study
Enantiomer-selective methylation; N-tau metabolite inactive
Clean metabolic inactivation probe for histamine methyltransferase studies
Purified gastric enzyme; metabolite lacks H1/H2/H3 activity
histamine methyltransferase enantioselective metabolism metabolic inactivation

High-Impact Research and Procurement Applications for alpha,N(alpha)-Dimethylhistamine (CAS 76721-87-4)


Chiral Discrimination Studies at Histamine H3 vs. H2 Receptors Using Defined Enantiomers

The 31-fold stereoselectivity ratio of alpha,N(alpha)-dimethylhistamine enantiomers at H3 autoreceptors, coupled with the reversed stereochemical preference at H2 receptors [1], makes the pure (R)-enantiomer (CAS 76721-87-4) an essential tool for investigating the molecular determinants of chiral recognition across histamine receptor subtypes. Researchers comparing structure-activity relationships at H3 vs. H2 receptors can use this compound as a reference point where a single enantiomer shows divergent potency across the two receptor subtypes — a property not shared by the non-chiral alpha,alpha-dimethylhistamine or impromidine derivatives. Procurement of the stereochemically defined (R)-enantiomer is mandatory for such studies.

Functional Selectivity Profiling: H3 Agonism with Reduced H1 Full-Agonist Liability

For pharmacological studies requiring H3 receptor activation without concomitant full H1 receptor drive, alpha,N(alpha)-dimethylhistamine offers a unique profile: it acts as an H3 agonist (pD2 6.3) while behaving as only a partial agonist at H1 receptors, in contrast to N-alpha-methylhistamine which is a full H1 agonist [2]. This functional selectivity is relevant in tissue preparations where both H1 and H3 receptors are co-expressed (e.g., brain slices, ileum, vasculature), enabling cleaner dissection of H3-mediated effects. The ~20-fold lower H3 potency versus (R)-alpha-methylhistamine [3] further allows graded H3 activation studies without receptor saturation.

Histamine Metabolism and Methyltransferase Substrate Specificity Research

The differential methylation rates of alpha,N(alpha)-dimethylhistamine enantiomers by gastric histamine methyltransferase [4] make this compound valuable for studying the substrate specificity and enantioselectivity of histamine-metabolizing enzymes. Because the N-tau-methylated metabolite of the (alpha R)-configured parent compound is completely inactive at H1, H2, and H3 receptors [5], this compound provides a clean experimental system for correlating metabolic conversion with loss of pharmacological activity — a relationship that is confounded when using (R)-alpha-methylhistamine, whose N-tau-methyl metabolite retains partial receptor activity.

Reference Compound for Methylhistamine SAR Libraries and In Silico Pharmacophore Modeling

alpha,N(alpha)-Dimethylhistamine occupies a specific node in the methylhistamine structure-activity matrix that is not covered by (R)-alpha-methylhistamine (mono-methyl at alpha), N-alpha-methylhistamine (mono-methyl at N-alpha), or alpha,alpha-dimethylhistamine (geminal dimethyl at alpha). Its H3 potency (pD2 6.3), H1 partial agonism, and stereoselectivity data [1][2] provide three orthogonal parameter sets for pharmacophore model training and validation. For computational chemistry groups building histamine receptor ligand models, this compound serves as a critical test case where the model must simultaneously predict reduced H3 potency (relative to mono-methyl analogs), enantiomer-dependent activity, and H1 partial agonism.

Application
Selection Property
Validation Focus
Chiral H3/H2 discrimination studies
Enantiomer-defined stereochemical control
Reversed stereochemical preference across receptor subtypes
H3 activation with limited H1 drive
Functional selectivity: partial H1 agonism
Co-expressed receptor preparation endpoint separation
Histamine methyltransferase enzymology
Enantiomer-selective substrate metabolism
Complete metabolite inactivation pathway confirmation
Methylhistamine SAR pharmacophore modeling
Distinct dimethyl substitution node
Model must capture reduced H3 potency, enantiomer effect, partial H1 agonism
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